Paricalcitol

描述

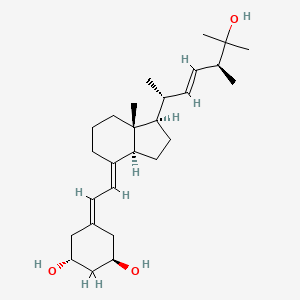

Structure

3D Structure

属性

IUPAC Name |

(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18(8-9-19(2)26(3,4)30)24-12-13-25-21(7-6-14-27(24,25)5)11-10-20-15-22(28)17-23(29)16-20/h8-11,18-19,22-25,28-30H,6-7,12-17H2,1-5H3/b9-8+,21-11+/t18-,19+,22-,23-,24-,25+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKAHTKRCLCHEA-UBFJEZKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048640 | |

| Record name | Paricalcitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Paricalcitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015046 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.80e-03 g/L | |

| Record name | Paricalcitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015046 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White, crystalline powder | |

CAS No. |

131918-61-1 | |

| Record name | Paricalcitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131918-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paricalcitol [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131918611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paricalcitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00910 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Paricalcitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,3R,7E,17β)-17-[(1R,2E,4S)-5-hydroxy-1,4,5-trimethylhex-2-en-1-yl]-9,10-secoestra-5,7-diene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARICALCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6702D36OG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PARICALCITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paricalcitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015046 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Paricalcitol and the Vitamin D Receptor: A Technical Guide to Binding Affinity and Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paricalcitol (19-nor-1α,25-dihydroxyvitamin D2) is a synthetic analog of calcitriol, the active form of vitamin D. It is a selective vitamin D receptor (VDR) activator developed to manage secondary hyperparathyroidism in patients with chronic kidney disease, offering a therapeutic advantage by minimizing hypercalcemia and hyperphosphatemia. This technical guide provides an in-depth analysis of the binding affinity of this compound to the VDR, details the experimental protocols for its characterization, and elucidates the key signaling pathways it modulates. All quantitative data are presented in structured tables, and complex biological and experimental processes are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: this compound as a Selective VDR Activator

The biological effects of vitamin D are primarily mediated through the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of numerous genes involved in calcium and phosphate homeostasis, bone metabolism, immune function, and cellular proliferation and differentiation.[1] this compound is a second-generation, selective VDR activator designed to elicit specific therapeutic responses with an improved safety profile compared to its natural counterpart, calcitriol.[2][3] Its selectivity is attributed to structural modifications, including a vitamin D2 side chain and the absence of an exocyclic methylene group at C19, which are thought to influence its interaction with the VDR and downstream coregulatory proteins.[4]

Quantitative Analysis of VDR Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its biological activity. For VDR activators, this is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) in competitive binding assays.

Table 1: Comparative VDR Binding Affinity of this compound and Calcitriol

| Compound | Binding Affinity Metric | Reported Value (nM) | Relative Affinity to Calcitriol | Reference(s) |

| Calcitriol | IC50 | 0.4 | - | [5] |

| This compound | IC50 (estimated) | ~4.0 | ~10-fold lower |

Note: The IC50 value for this compound is estimated based on reports of its approximately 10-fold lower binding affinity compared to calcitriol. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols for VDR Binding Affinity Determination

The characterization of a novel VDR ligand's binding affinity is a cornerstone of its preclinical evaluation. The competitive radioligand binding assay remains a gold-standard method for this purpose.

Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) or IC50 of a test compound (e.g., this compound) for the VDR by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-calcitriol).

Materials:

-

Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Radioligand: [3H]-1α,25(OH)₂D₃ (Tritiated Calcitriol) at a concentration at or below its Kd.

-

Test Compound: this compound, serially diluted.

-

Reference Compound: Unlabeled Calcitriol, serially diluted.

-

Non-specific Binding Control: A high concentration of unlabeled calcitriol.

-

Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol, pH 7.4).

-

Separation Medium: Hydroxylapatite (HAP) slurry or glass fiber filters.

-

Wash Buffer: An appropriate buffer to wash unbound ligand.

-

Scintillation Cocktail and Liquid Scintillation Counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and reference compound in the assay buffer.

-

Reaction Incubation: In microcentrifuge tubes, combine the receptor preparation, [3H]-calcitriol, and either the assay buffer (for total binding), a high concentration of unlabeled calcitriol (for non-specific binding), or varying concentrations of the test compound.

-

Equilibration: Incubate the reaction mixtures at a controlled temperature (e.g., 4°C) for a sufficient duration (e.g., 18-24 hours) to reach binding equilibrium.

-

Separation of Bound and Free Ligand:

-

HAP Method: Add ice-cold HAP slurry to each tube, vortex, and incubate on ice. Centrifuge to pellet the HAP, which binds the receptor-ligand complexes.

-

Filtration Method: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-ligand complexes.

-

-

Washing: Wash the HAP pellets or filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification:

-

Resuspend the HAP pellet or place the filter in a scintillation vial.

-

Add scintillation cocktail.

-

Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding CPM from the total binding CPM.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC50: Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

-

Calculate Ki (optional): The Ki can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Signaling Pathways and Experimental Workflows

Visual representations are invaluable for understanding the complex interactions and processes involved in VDR signaling and its analysis. The following diagrams were generated using the Graphviz DOT language.

Caption: Canonical VDR signaling pathway initiated by this compound.

References

- 1. This compound Inhibits Renal Inflammation by Promoting Vitamin D Receptor–Mediated Sequestration of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The influence of selective vitamin D receptor activator this compound on cardiovascular system and cardiorenal protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Uses of 1,25-dihydroxy-19-nor-vitamin D(2) (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Research progress in the pharmacological actions of the multiple effects and selectivity of the vitamin D analogue this compound: a narrative review - Qu - Annals of Palliative Medicine [apm.amegroups.org]

Downstream Signaling Pathways Activated by Paricalcitol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paricalcitol, a synthetic analog of calcitriol (the active form of vitamin D), is a selective vitamin D receptor (VDR) agonist.[1][2][3] It is primarily utilized for the prevention and treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD).[1][4] Beyond its well-established role in regulating parathyroid hormone (PTH) synthesis and secretion, this compound exhibits pleiotropic effects, influencing a multitude of downstream signaling pathways. These effects extend to the modulation of inflammation, cardiovascular remodeling, and renal fibrosis, making it a subject of intense research and a promising therapeutic agent for a range of conditions.

This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its molecular mechanisms. The guide summarizes key quantitative data, provides detailed experimental protocols for pivotal assays, and presents visual diagrams of the signaling cascades.

Core Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects primarily through its interaction with the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. Upon binding to this compound, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

The downstream effects of this compound can be broadly categorized into three key areas:

-

Regulation of Mineral Homeostasis: The primary and most well-understood function of this compound is the suppression of PTH gene expression, a cornerstone in the management of secondary hyperparathyroidism.

-

Anti-Inflammatory Effects: this compound demonstrates significant anti-inflammatory properties, primarily through the sequestration of the NF-κB signaling pathway.

-

Cardiovascular and Renal Protection: this compound plays a crucial role in protecting against cardiovascular and renal damage by modulating the renin-angiotensin system (RAS), inhibiting the TGF-β1/Smad signaling pathway, and reducing fibrosis.

The following sections will delve into the specifics of these pathways, presenting quantitative data from key studies and detailed experimental methodologies.

I. Regulation of Parathyroid Hormone (PTH)

The suppression of PTH is the primary therapeutic effect of this compound in patients with secondary hyperparathyroidism.

Quantitative Data:

| Parameter | Treatment Group | Result | Reference |

| PTH Reduction | This compound | 91% of patients achieved ≥30% reduction in PTH | |

| Placebo | 13% of patients achieved ≥30% reduction in PTH | ||

| PTH Reduction | This compound | ~60% decrease in PTH over 12 weeks | |

| PTH Reduction | This compound (Oral) | 83% (HD) and 100% (PD) of patients achieved two consecutive ≥30% decreases in iPTH | |

| PTH Reduction | This compound (Oral) | 91% of patients had at least two consecutive decreases in iPTH of ≥30% from baseline | |

| Placebo | 13% of patients had at least two consecutive decreases in iPTH of ≥30% from baseline |

HD: Hemodialysis, PD: Peritoneal Dialysis, iPTH: intact Parathyroid Hormone

Signaling Pathway Diagram:

Caption: this compound-mediated suppression of PTH gene expression.

II. Anti-Inflammatory Effects via NF-κB Sequestration

This compound exerts potent anti-inflammatory effects by interfering with the NF-κB signaling pathway. It promotes the interaction between the VDR and the p65 subunit of NF-κB, which prevents p65 from binding to the promoter regions of pro-inflammatory genes like RANTES (CCL5).

Quantitative Data:

| Parameter | Treatment Group | Result | Reference |

| Renal RANTES mRNA Expression | This compound (0.1 µg/kg) | Significant suppression vs. vehicle | |

| This compound (0.3 µg/kg) | Further significant suppression vs. vehicle | ||

| Renal TNF-α mRNA Expression | This compound (0.1 µg/kg) | Significant suppression vs. vehicle | |

| This compound (0.3 µg/kg) | Further significant suppression vs. vehicle | ||

| RANTES Protein Expression (in vitro) | TNF-α + this compound (10⁻⁸ M) | ~50% reduction vs. TNF-α alone | |

| TNF-α + this compound (10⁻⁷ M) | ~75% reduction vs. TNF-α alone |

Signaling Pathway Diagram:

Caption: this compound-induced sequestration of NF-κB (p65).

III. Cardiovascular and Renal Protection

This compound demonstrates significant protective effects on the cardiovascular and renal systems through multiple pathways.

A. Regulation of the Renin-Angiotensin System (RAS)

This compound suppresses the expression of key components of the RAS, which plays a critical role in blood pressure regulation and the pathogenesis of cardiovascular and renal disease.

| Gene/Protein | Treatment Group | Result | Reference |

| Renin mRNA (Kidney) | This compound (0.33 µg/kg) | ~31% decrease vs. vehicle | |

| This compound (1.0 µg/kg) | ~50% decrease vs. vehicle | ||

| Angiotensinogen mRNA (Myocardium) | Uremic + this compound | Significant reduction vs. untreated uremic | |

| Renin mRNA (Myocardium) | Uremic + this compound | Significant reduction vs. untreated uremic | |

| AT1 Receptor Protein (Kidney) | This compound | Significantly decreased vs. untreated |

B. Inhibition of TGF-β1/Smad Signaling and Fibrosis

This compound attenuates fibrosis in the kidneys and heart by inhibiting the pro-fibrotic TGF-β1/Smad signaling pathway. This leads to a reduction in the expression of key fibrosis markers such as collagen and fibronectin.

| Parameter | Treatment Group | Result | Reference |

| p-Smad2/Smad2 ratio (in vitro) | TGF-β1 + this compound | Significant decrease vs. TGF-β1 alone | |

| Collagen I mRNA (Kidney) | This compound | Significantly reduced vs. CRF | |

| Fibronectin mRNA (Kidney) | This compound | Significantly repressed vs. vehicle controls | |

| α-SMA expression (Kidney) | This compound | Reduced vs. vehicle controls | |

| Cardiac Fibrosis | Isoproterenol + this compound | Attenuated isoproterenol-induced cardiac fibrosis (p = 0.006) | |

| TGF-β1 Protein (Kidney) | This compound | Decreased vs. CRF |

Signaling Pathway Diagram:

Caption: this compound-mediated inhibition of TGF-β1/Smad signaling.

C. Reduction of Proteinuria

Clinical studies have demonstrated that this compound can significantly reduce proteinuria, a key marker of kidney damage.

| Parameter | Treatment Group | Result | Reference |

| Reduction in Proteinuria | This compound | 51% of patients showed reduction | |

| Placebo | 25% of patients showed reduction | ||

| Change in Protein Excretion | This compound | -17.6% from baseline | |

| Placebo | +2.9% from baseline | ||

| 24h Urinary Albuminuria (24hUA) | This compound | Significant reduction (P < 0.011) | |

| 24h Urinary Quantitative Proteinuria (24hUQP) | This compound | Significant reduction (P < 0.0001) |

IV. Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound's signaling pathways.

A. Western Blotting for VDR and p-Smad2

Objective: To determine the protein levels of VDR and phosphorylated Smad2 in response to this compound treatment.

Protocol:

-

Cell/Tissue Lysis: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against VDR (e.g., Santa Cruz Biotechnology, sc-13133) and phospho-Smad2 (e.g., Cell Signaling Technology, #3108), typically at a 1:1000 dilution in 5% BSA/TBST. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also used.

-

Washing: The membrane is washed three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:5000 dilution in 5% non-fat dry milk/TBST.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed to quantify the relative protein expression levels.

B. Chromatin Immunoprecipitation (ChIP) Assay for VDR and NF-κB p65 Interaction

Objective: To determine if this compound promotes the interaction of VDR with the p65 subunit of NF-κB on the promoter of a target gene (e.g., RANTES).

Protocol:

-

Cross-linking: Cells are treated with this compound and then cross-linked with 1% formaldehyde for 10 minutes at room temperature to fix protein-DNA and protein-protein interactions.

-

Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into fragments of 200-1000 bp by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated overnight at 4°C with an antibody against VDR (e.g., Santa Cruz Biotechnology, sc-13133) or a control IgG.

-

Immune Complex Capture: Protein A/G agarose beads are added to capture the antibody-protein-DNA complexes.

-

Washing: The beads are washed sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating at 65°C.

-

DNA Purification: The DNA is purified using a DNA purification kit.

-

PCR/qPCR Analysis: The purified DNA is analyzed by PCR or quantitative PCR (qPCR) using primers specific for the NF-κB binding site in the RANTES promoter.

C. Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

Objective: To quantify the mRNA expression levels of target genes such as PTH, renin, angiotensinogen, collagen I, and fibronectin.

Protocol:

-

RNA Extraction: Total RNA is extracted from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit.

-

RNA Quantification and Quality Control: The concentration and purity of the RNA are determined by spectrophotometry (A260/A280 ratio).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: The qPCR reaction is set up using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers.

-

Thermal Cycling: The reaction is run on a real-time PCR instrument with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The cycle threshold (Ct) values are determined, and the relative gene expression is calculated using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin).

D. Immunohistochemistry (IHC) for Fibrosis Markers

Objective: To visualize and quantify the expression of fibrosis markers such as α-smooth muscle actin (α-SMA) and collagen in tissue sections.

Protocol:

-

Tissue Preparation: Tissues are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.

-

Deparaffinization and Rehydration: The tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.

-

Antigen Retrieval: Antigen retrieval is performed by heating the sections in a citrate buffer (pH 6.0).

-

Blocking: Non-specific binding is blocked by incubating the sections in a blocking solution (e.g., 5% normal goat serum in PBS).

-

Primary Antibody Incubation: The sections are incubated overnight at 4°C with a primary antibody against the target protein (e.g., anti-α-SMA, Abcam, ab5694; anti-Collagen I, Abcam, ab34710).

-

Secondary Antibody Incubation: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.

-

Visualization: The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

-

Counterstaining: The sections are counterstained with hematoxylin to visualize the nuclei.

-

Microscopy and Image Analysis: The stained sections are examined under a microscope, and the extent of staining is quantified using image analysis software.

Conclusion

This compound's mechanism of action extends far beyond its primary role in PTH regulation. Through its activation of the VDR, it orchestrates a complex network of downstream signaling events that culminate in potent anti-inflammatory, cardioprotective, and anti-fibrotic effects. The data and methodologies presented in this guide underscore the multifaceted therapeutic potential of this compound and provide a solid foundation for further research and development in this field. A thorough understanding of these intricate signaling pathways is paramount for harnessing the full clinical benefits of this selective vitamin D receptor agonist.

References

- 1. Oral this compound for the Treatment of Secondary Hyperparathyroidism in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a new agent for the management of secondary hyperparathyroidism in patients undergoing chronic renal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound capsule for the treatment of secondary hyperparathyroidism in stages 3 and 4 CKD - PubMed [pubmed.ncbi.nlm.nih.gov]

Paricalcitol's Effects on Calcium and Phosphate Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paricalcitol (19-nor-1α,25-dihydroxyvitamin D2) is a selective vitamin D receptor activator (VDRa) designed to modulate parathyroid hormone (PTH) levels with minimal impact on serum calcium and phosphorus.[1][2] This technical guide provides a comprehensive overview of the core mechanisms of this compound, its effects on calcium and phosphate homeostasis, and a summary of key experimental findings and methodologies. It is intended to be a resource for researchers, scientists, and professionals involved in drug development in the fields of nephrology, endocrinology, and mineral metabolism.

Introduction

Secondary hyperparathyroidism (SHPT) is a frequent complication of chronic kidney disease (CKD), characterized by elevated PTH levels in response to disturbances in mineral metabolism, including hyperphosphatemia, hypocalcemia, and decreased production of active vitamin D.[3][4] While traditional vitamin D therapies like calcitriol effectively suppress PTH, they often lead to hypercalcemia and hyperphosphatemia, increasing the risk of vascular calcification. This compound was developed to selectively activate the vitamin D receptor (VDR), offering a therapeutic advantage by effectively reducing PTH with a lower incidence of these adverse calcemic effects.

Mechanism of Action: VDR-Mediated Gene Regulation

This compound exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor present in various tissues including the parathyroid gland, intestine, kidney, and bone. This binding initiates a cascade of molecular events that modulate the transcription of target genes involved in calcium and phosphate homeostasis.

Upon binding to this compound, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.

Signaling Pathway of this compound

Caption: this compound binds to the VDR, leading to gene transcription modulation.

Effects on Parathyroid Hormone (PTH)

A primary therapeutic effect of this compound is the suppression of PTH synthesis and secretion. By activating VDRs in the parathyroid gland, this compound inhibits the transcription of the pre-pro-PTH gene, leading to a reduction in circulating PTH levels. This effect is central to the management of SHPT in CKD patients.

Impact on Calcium and Phosphate Homeostasis

This compound's "selective" action refers to its ability to suppress PTH with a less pronounced effect on intestinal calcium and phosphorus absorption compared to calcitriol. This selectivity is attributed to a differential regulation of intestinal VDR target genes.

Intestinal Absorption

Studies have shown that this compound has a lower calcemic and phosphatemic activity than calcitriol. One study in hemodialysis patients found that mean fractional intestinal calcium absorption was significantly lower after this compound treatment (0.135 ± 0.006) compared to calcitriol treatment (0.158 ± 0.006, p = 0.022). This translates to approximately 14% less calcium absorption with this compound for a similar PTH-lowering effect.

Renal Handling

In pre-dialysis CKD patients, switching from calcitriol to this compound has been shown to decrease urinary calcium excretion. One study reported a significant decrease in 24-hour urinary calcium from 58.1 ± 7.4 mg/24 hours with calcitriol to 48.9 ± 6.1 mg/24 hours with this compound (p = 0.04), with no significant changes in serum calcium or phosphate.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key parameters of calcium and phosphate homeostasis from selected clinical trials.

Table 1: Effects of this compound on Serum Chemistries

| Study (Reference) | Patient Population | Treatment Group | Baseline Mean (SD) | End-of-Study Mean (SD) | Mean Change | p-value |

| Serum Calcium (mg/dL) | ||||||

| VITAL Study | CKD Stages 2-4 with Diabetic Nephropathy | Placebo | 9.3 (0.4) | 9.3 (0.4) | 0.0 | - |

| This compound 1 µ g/day | 9.3 (0.4) | 9.4 (0.4) | +0.1 | <0.05 vs Placebo | ||

| This compound 2 µ g/day | 9.3 (0.4) | 9.5 (0.5) | +0.2 | <0.001 vs Placebo | ||

| Coyne et al. (2014) | CKD Stages 3-4 | This compound | 9.2 (0.5) | 9.5 (0.5) | +0.3 | NS vs Calcitriol |

| Calcitriol | 9.3 (0.4) | 9.7 (0.5) | +0.4 | NS vs this compound | ||

| Serum Phosphate (mg/dL) | ||||||

| VITAL Study | CKD Stages 2-4 with Diabetic Nephropathy | Placebo | 3.6 (0.6) | 3.6 (0.7) | 0.0 | - |

| This compound 1 µ g/day | 3.7 (0.6) | 3.8 (0.7) | +0.1 | NS vs Placebo | ||

| This compound 2 µ g/day | 3.7 (0.6) | 4.0 (0.8) | +0.3 | <0.001 vs Placebo | ||

| Coyne et al. (2014) | CKD Stages 3-4 | This compound | 3.7 (0.8) | 4.0 (0.8) | +0.3 | NS vs Calcitriol |

| Calcitriol | 3.6 (0.7) | 4.0 (0.7) | +0.4 | NS vs this compound |

NS: Not Significant

Table 2: Effects of this compound on PTH and Bone Markers

| Study (Reference) | Patient Population | Treatment Group | Baseline Mean (SD) | End-of-Study Mean (SD) | Mean % Change | p-value |

| Intact PTH (pg/mL) | ||||||

| VITAL Study | CKD Stages 2-4 with Diabetic Nephropathy | Placebo | 108 (66) | 114 (78) | +6% | - |

| This compound 1 µ g/day | 115 (77) | 88 (56) | -23% | <0.001 vs Placebo | ||

| This compound 2 µ g/day | 109 (63) | 71 (42) | -35% | <0.001 vs Placebo | ||

| Coyne et al. (2014) | CKD Stages 3-4 | This compound | 239 (121) | 115 (58) | -52% | NS vs Calcitriol |

| Calcitriol | 247 (118) | 133 (64) | -46% | NS vs this compound | ||

| Bone-Specific Alkaline Phosphatase (BAP; U/L) | ||||||

| VITAL Study | CKD Stages 2-4 with Diabetic Nephropathy | Placebo | 18.1 (9.6) | 18.4 (10.1) | +1.6% | - |

| This compound 1 µ g/day | 18.5 (10.3) | 14.8 (8.1) | -20% | <0.001 vs Placebo | ||

| This compound 2 µ g/day | 18.2 (9.1) | 13.9 (6.9) | -23.6% | <0.001 vs Placebo |

Table 3: Incidence of Hypercalcemia and Hyperphosphatemia

| Study (Reference) | Patient Population | Treatment Group | Hypercalcemia (>10.5 mg/dL) | Hyperphosphatemia (>5.5 mg/dL) |

| VITAL Study | CKD Stages 2-4 with Diabetic Nephropathy | Placebo | 0% | 12% |

| This compound 1 µ g/day | 1.1% | 10% | ||

| This compound 2 µ g/day | 3.2% | Not Reported | ||

| Coyne et al. (2014) | CKD Stages 3-4 | This compound | 3 patients | Not Reported |

| Calcitriol | 1 patient | Not Reported | ||

| Llach and Yudd (2001) | Hemodialysis | This compound | 5% | Not Reported |

| Calcitriol | 15% | Not Reported |

Experimental Protocols

Detailed, step-by-step experimental protocols are often not fully disclosed in primary research articles. However, the methodologies employed in key studies provide a framework for understanding how the effects of this compound are assessed.

Measurement of Serum and Urinary Analytes

-

Serum Calcium, Phosphate, and PTH: In the VITAL study, serum and urinary calcium and phosphate, as well as intact PTH (iPTH), were measured at baseline and throughout the study period. Standard automated laboratory methods are typically used for these measurements.

-

Bone-Specific Alkaline Phosphatase (BAP): Serum BAP concentrations were measured at baseline, at the end of the 24-week randomization period, and 60 days after treatment withdrawal in the VITAL study.

-

Fibroblast Growth Factor 23 (FGF23): Serum FGF23 is typically measured using a sandwich enzyme-linked immunosorbent assay (ELISA) that detects the biologically active intact FGF23.

Assessment of Intestinal Calcium Absorption

The single-tracer method using 42Ca is a validated technique to measure fractional intestinal calcium absorption. This method involves the oral administration of a known amount of the isotope and subsequent measurement of its appearance in the plasma.

Typical Clinical Trial Workflow

Caption: A generalized workflow for a clinical trial investigating this compound.

Conclusion

This compound is an effective selective VDR activator for the management of secondary hyperparathyroidism in patients with chronic kidney disease. Its mechanism of action, centered on the differential regulation of VDR target genes, allows for significant PTH suppression with a reduced risk of hypercalcemia and hyperphosphatemia compared to non-selective activators like calcitriol. The quantitative data from numerous clinical trials support its favorable safety and efficacy profile in modulating calcium and phosphate homeostasis. This guide provides a foundational understanding for researchers and drug development professionals working to further refine therapies for mineral and bone disorders in CKD. Further research may focus on the long-term effects of this compound on cardiovascular outcomes and bone health.

References

- 1. Oral this compound for the Treatment of Secondary Hyperparathyroidism in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a new agent for the management of secondary hyperparathyroidism in patients undergoing chronic renal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective vitamin D receptor activation with this compound for reduction of albuminuria in patients with type 2 diabetes (VITAL study): a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

Paricalcitol's Anti-Inflammatory Properties: An In Vitro Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Paricalcitol, a selective vitamin D receptor activator (VDRa), has demonstrated significant anti-inflammatory properties beyond its classical role in mineral metabolism. This technical guide provides an in-depth review of the in vitro evidence elucidating the molecular mechanisms underlying this compound's anti-inflammatory effects. It details the modulation of key signaling pathways, presents quantitative data on the suppression of pro-inflammatory mediators, and offers comprehensive experimental protocols for replicating and expanding upon these findings. This document is intended to serve as a core resource for researchers investigating novel anti-inflammatory therapeutics.

Core Mechanism of Action: NF-κB Sequestration

In vitro studies have consistently shown that this compound exerts its primary anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. Unlike conventional inhibitors that block IκBα phosphorylation or degradation, this compound employs a unique mechanism of transcriptional repression.

Upon stimulation by inflammatory triggers like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the p65 subunit of NF-κB translocates to the nucleus to initiate the transcription of pro-inflammatory genes. This compound treatment induces the formation of a complex between the activated Vitamin D Receptor (VDR) and the p65 subunit[1][2]. This interaction effectively sequesters p65, preventing it from binding to its target DNA sequences on gene promoters, thereby inhibiting the transcription of inflammatory mediators like RANTES (CCL5)[1][2][3]. This VDR-mediated sequestration is a central tenet of this compound's anti-inflammatory action in renal tubular cells.

Modulation of Pro-Inflammatory Cytokines and Chemokines

This compound has been shown to significantly reduce the expression and production of a wide array of pro-inflammatory mediators across various in vitro models. The primary cell types studied include human proximal tubular epithelial cells (HK-2, HKC-8), peripheral blood mononuclear cells (PBMCs), and human umbilical vein endothelial cells (HUVECs).

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key inflammatory markers as reported in peer-reviewed literature.

Table 1: Effect of this compound on Cytokine/Chemokine Expression in Renal Cells

| Cell Line | Inflammatory Stimulus | This compound Conc. | Target Gene/Protein | Result | Reference |

|---|---|---|---|---|---|

| HKC-8 | 2 ng/mL TNF-α | 0.1 - 10 ng/mL | RANTES (CCL5) mRNA | Dose-dependent reduction | |

| HKC-8 | 2 ng/mL TNF-α | 10 ng/mL | RANTES (CCL5) Protein | Significant inhibition |

| HK-2 | 1 µg/mL LPS | 2 ng/mL | RANTES, IL-1β, MCP-1, TNF-α mRNA | Significant suppression of LPS-induced overexpression | |

Table 2: Effect of this compound on Cytokine Production in Immune and Endothelial Cells

| Cell Type | Inflammatory Stimulus | This compound Conc. | Target Protein | Result | Reference |

|---|---|---|---|---|---|

| Human PBMCs | None (Basal) | 10⁻⁸ M | TNF-α | Reduction from 50.3 to 44.1 pg/mL | |

| Human PBMCs | 100 ng/mL LPS | 10⁻⁸ M | TNF-α | Reduction from 150.0 to 121.1 pg/mL | |

| Human PBMCs | None (Basal) | 10⁻⁸ M | IL-8 | Reduction from 1926 to 1273 pg/mL | |

| Human PBMCs | 100 ng/mL LPS | 10⁻⁸ M | IL-8 | Reduction from 2361 to 1849 pg/mL |

| HUVECs | TNF-α | Not Specified | ICAM-1, VCAM-1, Fractalkine | Suppressed protein expression | |

Alternative Signaling Pathways

Recent studies suggest that this compound's actions are not limited to NF-κB sequestration. In LPS-stimulated renal proximal tubular cells (HK-2), this compound's anti-inflammatory and anti-apoptotic effects are also mediated through the prostaglandin E2 receptor EP4. Treatment with this compound was found to increase the expression of cyclooxygenase-2 (COX-2), PGE2, and EP4. This pathway activation leads to increased phosphorylation of Akt, which in turn contributes to the suppression of NF-κB p65 nuclear translocation and a reduction in apoptosis.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize this compound's anti-inflammatory effects.

General Experimental Workflow

The typical workflow for assessing the in vitro anti-inflammatory effects of a compound like this compound involves cell culture, stimulation with an inflammatory agent, treatment with the compound, and subsequent analysis of inflammatory markers at the gene and protein level.

Protocol: LPS Stimulation of Renal Tubular Cells (HK-2)

This protocol is adapted from studies investigating this compound's effect on LPS-induced inflammation.

-

Cell Culture:

-

Culture human renal tubular epithelial cells (HK-2) in Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and human recombinant epidermal growth factor.

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed cells in appropriate plates (e.g., 6-well plates for protein/RNA extraction) and grow to 70-80% confluence.

-

-

Treatment and Stimulation:

-

Pre-treat cells with this compound (e.g., 2 ng/mL) or vehicle control for 1 hour.

-

Following pre-treatment, add lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to induce inflammation.

-

Co-incubate the cells with this compound and LPS for a specified duration (e.g., 24 hours for cytokine analysis).

-

-

Analysis:

-

RNA Extraction and RT-qPCR:

-

Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using SYBR Green chemistry and primers specific for target genes (e.g., TNF-α, IL-1β, MCP-1, RANTES) and a housekeeping gene (e.g., GAPDH).

-

Calculate relative gene expression using the ΔΔCt method.

-

-

Western Blot Analysis:

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-phospho-p65, anti-total-p65, anti-RANTES, anti-β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Protocol: Cytokine Measurement in PBMCs

This protocol is based on the methodology for assessing cytokine production in peripheral blood mononuclear cells.

-

PBMC Isolation:

-

Isolate PBMCs from whole blood of healthy volunteers using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated cells with phosphate-buffered saline (PBS).

-

-

Cell Culture and Treatment:

-

Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Plate the cells at a density of 1 x 10⁶ cells/well in a 24-well plate.

-

Add this compound to a final concentration of 10⁻⁸ M or vehicle.

-

For stimulated conditions, add LPS to a final concentration of 100 ng/mL.

-

Incubate the cells for 48 hours at 37°C and 5% CO₂.

-

-

Cytokine Analysis (ELISA):

-

After incubation, centrifuge the plates and collect the cell-free supernatants.

-

Measure the concentration of secreted cytokines (e.g., TNF-α, IL-8) in the supernatants using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader and calculate concentrations based on a standard curve.

-

Conclusion

The in vitro evidence robustly supports the anti-inflammatory potential of this compound. Its primary mechanism involves the VDR-mediated sequestration of NF-κB, a distinct approach to downregulating inflammatory gene transcription. Furthermore, its ability to modulate the EP4-Akt pathway highlights a multi-faceted mechanism of action. The consistent suppression of key pro-inflammatory cytokines such as TNF-α, RANTES, and IL-8 across various cell types underscores its potential as a therapeutic agent for inflammatory conditions, particularly those associated with chronic kidney disease. The protocols and data presented herein provide a solid foundation for further research into the clinical applications of this compound and the development of next-generation VDR activators.

References

- 1. This compound Inhibits Renal Inflammation by Promoting Vitamin D Receptor–Mediated Sequestration of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits renal inflammation by promoting vitamin D receptor-mediated sequestration of NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Role of Paricalcitol in Cellular Proliferation and Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paricalcitol (19-nor-1α,25-dihydroxyvitamin D2) is a synthetic, biologically active analog of calcitriol, the active form of vitamin D.[1] While clinically established for the prevention and treatment of secondary hyperparathyroidism in patients with chronic kidney disease, its utility is rooted in its function as a selective Vitamin D Receptor (VDR) activator.[1][2] The VDR is a ligand-induced transcription factor that regulates a wide array of genes involved not only in mineral homeostasis but also in critical cellular processes such as growth, differentiation, and apoptosis.[2]

Emerging research has highlighted the potent effects of this compound on inhibiting cellular proliferation and promoting differentiation across various cell types, including cancer cells.[3] These pleiotropic actions suggest a broader therapeutic potential, particularly in oncology and inflammatory diseases. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound modulates cellular proliferation and differentiation, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Core Mechanism of Action: Vitamin D Receptor (VDR) Signaling

The biological effects of this compound are initiated by its binding to the VDR, a nuclear receptor present in numerous tissues. This interaction triggers a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event recruits co-activator or co-repressor proteins, ultimately modulating the rate of gene transcription to elicit a specific cellular response.

This compound's Role in Cellular Proliferation

A primary effect of this compound across multiple cell lines is the inhibition of cellular proliferation. This action is largely mediated by its ability to induce cell cycle arrest, primarily at the G0/G1 checkpoint.

Mechanism: Upregulation of Cell Cycle Inhibitors

This compound-activated VDR directly upregulates the transcription of key cyclin-dependent kinase inhibitors (CDKIs), most notably p21 (Waf1/CIP1) and p27 (Kip1). These inhibitor proteins bind to and block the activity of cyclin-CDK complexes (e.g., Cyclin D/CDK4, Cyclin E/CDK2), which are essential for phosphorylating the Retinoblastoma protein (pRb) and driving the cell cycle from the G1 to the S phase. By increasing the expression of p21 and p27, this compound effectively halts this progression, leading to an accumulation of cells in the G0/G1 phase and a reduction in the overall proliferation rate.

Quantitative Data: Anti-Proliferative Effects

The anti-proliferative efficacy of this compound has been quantified in numerous studies. The following table summarizes key findings.

| Cell Type | Assay | This compound Concentration | Result | Reference |

| Human Leukemia (HL-60) | Colony Formation | IC₅₀: 3x10⁻⁸ M (30 nM) | 50% inhibition of colony formation after 10 days. | |

| Human Leukemia (U937) | Colony Formation | IC₅₀: 4x10⁻⁸ M (40 nM) | 50% inhibition of colony formation after 10 days. | |

| Human Myeloma (NCI-H929) | Soft Agar Clonogenic | ED₅₀: 2.0x10⁻¹⁰ M (0.2 nM) | 50% inhibition of clonal growth. | |

| Colon Cancer (HT-29) | Soft Agar Clonogenic | ED₅₀: 1.7x10⁻⁸ M (17 nM) | 50% inhibition of clonal growth. | |

| Pancreatic Cancer (BxPC-3, AsPC-1) | Growth Inhibition | Dose-dependent | Significant growth inhibition correlated with p21/p27 upregulation. | |

| Parathyroid Cells | Cell Proliferation | Not specified | Inhibited parathyroid cell proliferation. |

IC₅₀/ED₅₀: Concentration causing 50% inhibition.

This compound's Role in Cellular Differentiation

In addition to arresting proliferation, this compound actively promotes cellular differentiation, forcing cells toward a more mature, specialized, and often less malignant phenotype. This process is also mediated by the activation of the VDR and subsequent changes in gene expression.

Mechanism: Induction of Differentiation-Specific Genes

This compound treatment has been shown to induce the expression of cell-surface antigens and functional markers associated with terminal differentiation. For example, in myeloid leukemia cell lines like HL-60 and U937, this compound upregulates the expression of CD11b and CD14, which are markers of monocytic differentiation. In keratinocytes, vitamin D analogs are critical for regulating the sequential expression of genes responsible for the formation of the skin barrier.

Quantitative Data: Induction of Differentiation Markers

The table below summarizes the pro-differentiating effects of this compound.

| Cell Type | Assay | This compound Treatment | Result | Reference |

| Human Leukemia (HL-60) | Flow Cytometry | 10⁻⁸ M - 10⁻⁷ M | Increased expression of CD11b and CD14 surface antigens. | |

| Human Leukemia (U937) | Flow Cytometry | 10⁻⁸ M - 10⁻⁷ M | Increased expression of CD11b surface antigen. | |

| Human Leukemia (HL-60) | NBT Reduction Assay | 10⁻⁸ M for 72h | Markedly increased ability to reduce Nitroblue Tetrazolium (functional maturation). |

Modulation of Other Key Signaling Pathways

This compound's influence extends beyond the direct VDR-VDRE axis, as it intersects with other critical signaling networks that govern cell fate.

Inhibition of Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is a crucial driver of proliferation in many tissues and cancers. This compound has been shown to inhibit this pathway. Mechanistically, the activated VDR can physically interact with β-catenin. This interaction sequesters β-catenin, preventing it from translocating to the nucleus and activating its pro-proliferative target genes, such as c-myc and cyclin D1. This provides an additional, indirect mechanism for this compound's anti-proliferative effects.

Sequestration of NF-κB Signaling

This compound also demonstrates anti-inflammatory properties by modulating the NF-κB pathway. The activated VDR can physically bind to the p65 subunit of NF-κB. This interaction prevents p65 from binding to its target DNA elements, thereby sequestering its ability to transactivate pro-inflammatory genes.

Key Experimental Protocols

Reproducible and standardized methodologies are critical for studying the effects of this compound. Below are detailed protocols for key assays.

Experimental Workflow Overview

Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for attachment (for adherent cells).

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from wells and add 100 µL of medium containing the desired concentrations of this compound or vehicle control (e.g., 0.1% ethanol).

-

Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer. The absorbance is directly proportional to the number of viable cells.

Western Blot for Protein Expression (VDR, p21, p27)

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto a 10-12% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-VDR, anti-p21, anti-p27) diluted in blocking buffer, typically overnight at 4°C.

-

Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Differentiation Assay (Flow Cytometry for CD11b)

This method quantifies the percentage of cells expressing a specific surface marker.

-

Cell Preparation: After treatment, harvest approximately 1x10⁶ cells per sample and wash them with ice-cold FACS buffer (PBS with 1% BSA).

-

Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer. Add a fluorescently-conjugated primary antibody (e.g., FITC-conjugated anti-CD11b) at the manufacturer's recommended concentration.

-

Incubation: Incubate the cells for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with 1 mL of FACS buffer to remove unbound antibody, centrifuging at 300 x g for 5 minutes between washes.

-

Analysis: Resuspend the final cell pellet in 500 µL of FACS buffer. Analyze the samples on a flow cytometer, measuring the fluorescence intensity to determine the percentage of CD11b-positive cells.

Conclusion

This compound demonstrates significant and reproducible effects on fundamental cellular processes. Its ability to inhibit proliferation and promote differentiation is primarily driven by its role as a selective VDR activator, leading to the transcriptional upregulation of cell cycle inhibitors p21 and p27 and various differentiation-specific genes. Furthermore, its capacity to modulate oncogenic pathways, such as Wnt/β-catenin, provides a complementary mechanism for its anti-tumor activity. The detailed understanding of these pathways and the robust experimental protocols available to probe them position this compound as a compound of high interest for drug development professionals exploring novel therapeutic strategies in oncology and beyond.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. This compound, a new agent for the management of secondary hyperparathyroidism in patients undergoing chronic renal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 19-nor-1 alpha,25-dihydroxyvitamin D2 (this compound) inhibits the proliferation of human pancreatic cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Paricalcitol and the Retinoid X Receptor: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paricalcitol (19-nor-1α,25-dihydroxyvitamin D2) is a synthetic, biologically active analog of calcitriol, the active form of vitamin D. It is clinically utilized for the prevention and treatment of secondary hyperparathyroidism associated with chronic kidney disease.[1][2] this compound exerts its therapeutic effects through selective activation of the vitamin D receptor (VDR), a nuclear transcription factor that plays a pivotal role in mineral homeostasis and a variety of other physiological processes.[1][2][3] A critical component of the VDR signaling pathway is its heterodimerization with the retinoid X receptor (RXR), which is essential for the regulation of target gene expression. This technical guide provides a comprehensive overview of the interaction between this compound and the VDR-RXR signaling complex, with a focus on the molecular mechanisms, experimental evaluation, and comparative analysis with the endogenous ligand, calcitriol.

Mechanism of Action: The VDR-RXR Heterodimer

The biological actions of this compound are initiated by its binding to the VDR. This binding event induces a conformational change in the VDR, facilitating its heterodimerization with an RXR subtype. This VDR-RXR heterodimer then translocates to the nucleus, where it binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes. The binding of the this compound-VDR-RXR complex to VDREs modulates the transcription of genes involved in parathyroid hormone (PTH) synthesis and secretion, calcium and phosphorus homeostasis, and cellular proliferation and differentiation.

While RXR is often considered a "silent partner" in this complex, evidence suggests it can allosterically influence the activity of the VDR and that the VDR-RXR heterodimer can be modulated by RXR-specific ligands (rexinoids), indicating a more complex regulatory role for RXR than previously understood. There is currently no evidence to suggest a direct binding interaction between this compound and RXR; this compound's activity is mediated through its binding to the VDR.

This compound is characterized as a selective VDR activator. This selectivity is thought to contribute to its distinct clinical profile compared to calcitriol, including a reduced risk of hypercalcemia and hyperphosphatemia. The precise molecular basis for this selectivity is an area of ongoing research but may involve subtle differences in the conformational changes induced in the VDR-RXR heterodimer upon ligand binding, leading to differential recruitment of co-activator and co-repressor proteins and, consequently, altered transcriptional regulation of target genes.

Signaling Pathway Diagram

Data Presentation: Quantitative Analysis

While preclinical and clinical studies have extensively characterized the pharmacological effects of this compound, specific quantitative data on the binding kinetics and affinities of the interactions between this compound, VDR, RXR, and VDREs are not consistently reported in publicly available literature. The following tables summarize the types of quantitative data that are essential for a thorough understanding of this signaling pathway and include comparative data where available.

Table 1: Ligand-Receptor Binding Affinity

| Ligand | Receptor | Binding Affinity (Kd) | Comments |

| This compound | VDR | High Affinity | Specific numerical Kd values are not consistently reported in the reviewed literature. |

| Calcitriol | VDR | High Affinity | Generally considered the benchmark for high-affinity VDR binding. |

| This compound | RXR | No evidence of direct binding | This compound's effects are mediated through VDR. |

Table 2: VDR-RXR Heterodimer-DNA Binding Kinetics (Representative)

| Complex | DNA Element | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (KD) (nM) |

| This compound-VDR-RXR | VDRE | Data not available | Data not available | Data not available |

| Calcitriol-VDR-RXR | VDRE | Data not available | Data not available | Data not available |

Table 3: Comparative Transcriptional Activity of this compound and Calcitriol

| Parameter | This compound | Calcitriol | Key Findings |

| PTH Suppression | Effective | Effective | Both effectively suppress PTH, with some studies suggesting this compound may achieve this with a lower incidence of hypercalcemia. |

| Serum Calcium Increase | Lower propensity | Higher propensity | This compound demonstrates a more selective effect, with less impact on intestinal calcium absorption. |

| Serum Phosphorus Increase | Lower propensity | Higher propensity | This compound is associated with a lower risk of hyperphosphatemia. |

| Anti-inflammatory Effects | Demonstrated reduction in inflammatory markers (hs-CRP, TNF-α, IL-6) | - | This compound has shown anti-inflammatory effects independent of its impact on PTH. |

Experimental Protocols

The study of the this compound-VDR-RXR interaction employs a range of molecular and cellular biology techniques. Below are generalized protocols for key experiments.

Co-Immunoprecipitation (Co-IP) to Demonstrate VDR-RXR Interaction

This technique is used to verify the in-vitro or in-vivo interaction between VDR and RXR in the presence of this compound.

Objective: To immunoprecipitate VDR and detect co-precipitated RXR.

Materials:

-

Cell line expressing VDR and RXR (e.g., HEK293T, COS-1)

-

This compound solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-VDR antibody (for immunoprecipitation)

-

Anti-RXR antibody (for Western blot detection)

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., Laemmli sample buffer)

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with a specified concentration of this compound or vehicle control for a designated time.

-

Cell Lysis: Wash cells with cold PBS and lyse with cold lysis buffer on ice.

-

Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-VDR antibody overnight at 4°C with gentle rotation.

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by resuspending in elution buffer and heating.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-RXR antibody to detect the co-immunoprecipitated RXR. An input control should be run to show the presence of RXR in the initial lysate.

Luciferase Reporter Gene Assay for Transcriptional Activity

This assay quantifies the ability of this compound to activate VDR-RXR-mediated gene transcription.

Objective: To measure the transcriptional activation of a reporter gene under the control of a VDRE.

Materials:

-

Mammalian cell line (e.g., HEK293, HeLa)

-

Expression plasmids for human VDR and RXR

-

Luciferase reporter plasmid containing a VDRE upstream of the luciferase gene (e.g., pGL3-VDRE-luc)

-

A control plasmid for normalization (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound solution

-

Luciferase assay reagent

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate to achieve 50-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with the VDR and RXR expression plasmids, the VDRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.

-

Treatment: After an appropriate incubation period post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubation: Incubate the treated cells for 24-48 hours.

-

Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold induction of luciferase activity relative to the vehicle control is then calculated.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR can be used to measure the real-time binding kinetics of the VDR-RXR heterodimer to a VDRE-containing DNA sequence in the presence of this compound.

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the interaction.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified recombinant VDR and RXR proteins

-

Biotinylated DNA oligonucleotide containing the VDRE sequence

-

Streptavidin

-

This compound solution

-

Running buffer (e.g., HBS-EP)

Protocol:

-

Chip Preparation: Immobilize streptavidin on the sensor chip surface.

-

Ligand Immobilization: Inject the biotinylated VDRE-containing DNA over the streptavidin-coated surface to capture it.

-

Analyte Preparation: Prepare a series of dilutions of the pre-formed this compound-VDR-RXR complex in running buffer.

-

Association Phase: Inject the analyte solutions over the sensor chip surface at a constant flow rate and monitor the change in response units (RU) over time.

-

Dissociation Phase: Inject running buffer over the surface and monitor the decrease in RU as the complex dissociates.

-

Regeneration: If necessary, inject a regeneration solution to remove any remaining bound complex from the surface.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd, and KD).

Experimental Workflow Diagrams

Conclusion

This compound is a selective VDR activator that exerts its therapeutic effects through the VDR-RXR heterodimer pathway. Its interaction with VDR leads to the modulation of gene transcription, resulting in the suppression of parathyroid hormone and other pleiotropic effects. While the qualitative aspects of this signaling pathway are well-established, there is a notable gap in the publicly available, specific quantitative data regarding the binding kinetics of this compound and its activated complex. The experimental protocols provided herein offer a framework for the investigation of these interactions. Further research focusing on the quantitative biophysical characterization of the this compound-VDR-RXR complex is warranted to fully elucidate the molecular basis of its selective activity and to inform the development of future VDR-targeting therapeutics.

References

- 1. The influence of selective vitamin D receptor activator this compound on cardiovascular system and cardiorenal protection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Comparison of the Pharmacological Effects of this compound and Doxercalciferol on the Factors Involved in Mineral Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Paricalcitol: A Deep Dive into its Cardiorenal Protective Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Paricalcitol, a selective vitamin D receptor activator (VDRa), has emerged as a promising therapeutic agent beyond its established role in managing secondary hyperparathyroidism in patients with chronic kidney disease (CKD). A growing body of evidence highlights its significant cardiovascular and renal protective effects. This technical guide provides an in-depth analysis of the molecular mechanisms, key experimental findings, and signaling pathways modulated by this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Mechanisms of Cardiorenal Protection

This compound exerts its protective effects through a multi-faceted approach, influencing various pathological processes implicated in cardiovascular and renal diseases. These mechanisms include potent anti-inflammatory actions, modulation of the renin-angiotensin-aldosterone system (RAAS), and inhibition of fibrosis and vascular calcification.

Anti-inflammatory Effects

Chronic inflammation is a cornerstone of CKD progression and associated cardiovascular complications. This compound has been shown to attenuate inflammation through several key pathways. A primary mechanism involves the Vitamin D Receptor (VDR)-mediated sequestration of NF-κB signaling.[1][2] In response to inflammatory stimuli like TNF-α, this compound promotes the formation of a complex between the VDR and the p65 subunit of NF-κB, which in turn prevents p65 from binding to its target DNA elements in the promoters of pro-inflammatory genes such as RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted).[1][2] This action effectively curtails the inflammatory cascade.

Furthermore, clinical and preclinical studies have demonstrated that this compound administration leads to a significant reduction in various pro-inflammatory markers. In patients with advanced CKD, a single intravenous bolus of this compound resulted in a significant decrease in plasma and urinary levels of neutrophil gelatinase-associated lipocalin (NGAL), as well as inflammatory cytokines including IL-17, IL-6, IL-1β, TNF-α, and IFN-γ.[3] In hemodialysis patients, three months of this compound treatment significantly reduced levels of C-reactive protein (CRP), TNF-α, IL-6, and IL-18, while increasing the anti-inflammatory cytokine IL-10.

Regulation of the Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical regulator of blood pressure and fluid balance, and its overactivation is a major contributor to cardiovascular and renal pathology. This compound negatively regulates the RAAS by directly suppressing the transcription of the renin gene. This VDR-mediated inhibition of renin expression leads to a downstream reduction in angiotensin II and aldosterone levels, thereby mitigating their detrimental effects, which include vasoconstriction, sodium and water retention, inflammation, and fibrosis. In a rat model of chronic renal failure, this compound was found to decrease angiotensinogen, renin, and renin receptor mRNA levels.

Attenuation of Cardiac and Renal Fibrosis

Fibrosis, the excessive deposition of extracellular matrix, is a final common pathway in the progression of both cardiac and renal disease, leading to organ dysfunction. This compound has demonstrated significant anti-fibrotic properties in various experimental models. In a murine model of pressure overload-induced cardiac remodeling, this compound treatment reduced myocardial fibrosis and preserved diastolic function. This was associated with a decreased expression of pro-fibrotic markers such as fibronectin, collagen III, and TIMP-1.